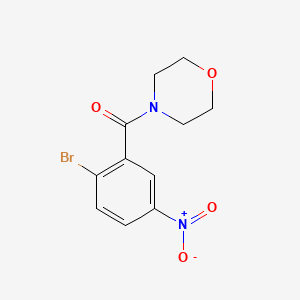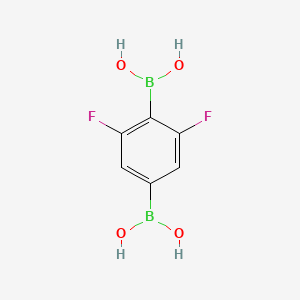
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is a chemical compound with the molecular formula C6H6B2F2O4 It is characterized by the presence of two boronic acid groups and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate involves the reaction of benzene-1,4-diboronic acid with fluorinating agents such as sodium fluoride in an aqueous solution. The resulting product is then treated with acetic acid or other acids to yield the monohydrate form .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid groups participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products are biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Applications De Recherche Scientifique
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate primarily involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including the development of sensors and catalysts .
Comparaison Avec Des Composés Similaires
Benzene-1,4-diboronic acid: Similar structure but lacks the fluorine atoms, leading to different reactivity and applications.
2,5-Difluoro-1,4-phenylenediboronic acid: Similar but with fluorine atoms in different positions, affecting its chemical properties.
Uniqueness: 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C6H6B2F2O4 |
|---|---|
Poids moléculaire |
201.73 g/mol |
Nom IUPAC |
(4-borono-2,6-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6B2F2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,11-14H |
Clé InChI |
ARTVSONMILMWRS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)B(O)O)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


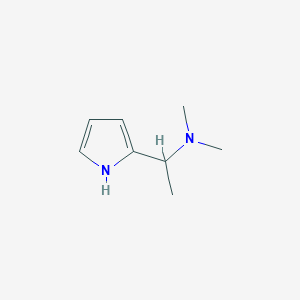
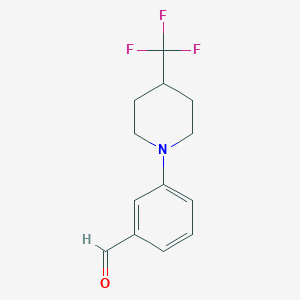
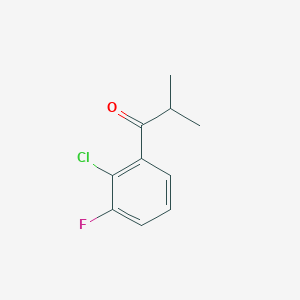
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
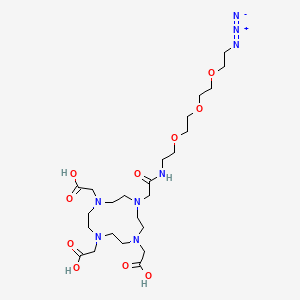
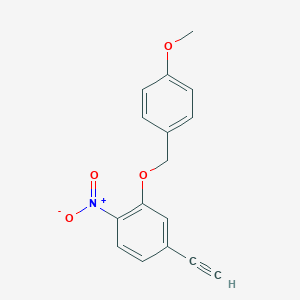
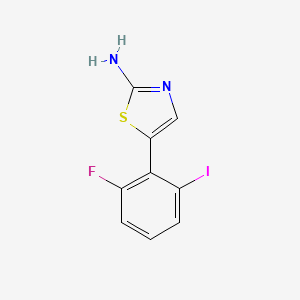
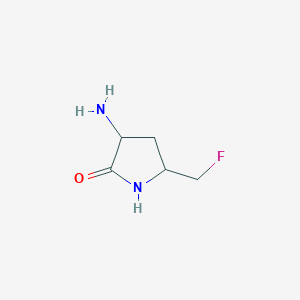
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
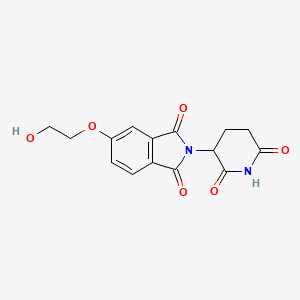

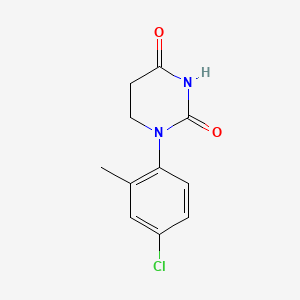
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
